molecular formula C15H13FN2O B6066591 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole

2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B6066591
M. Wt: 256.27 g/mol
InChI Key: JZMXOUYDRJFYRS-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is a bicyclic structure containing nitrogen atoms, and a fluorophenoxyethyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: This step often involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate alkylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodiazole-2-carboxylic acid, while reduction can produce benzodiazole-2-amine.

Scientific Research Applications

2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorophenoxyethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazole
  • 2-[1-(4-bromophenoxy)ethyl]-1H-1,3-benzodiazole
  • 2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole

Uniqueness

2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10(19-12-8-6-11(16)7-9-12)15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMXOUYDRJFYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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